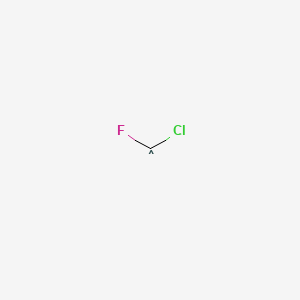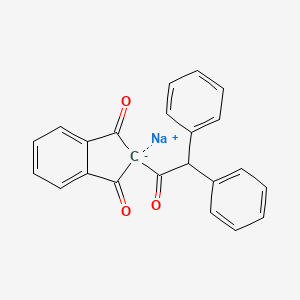![molecular formula C27H45NO3 B13423540 (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide is a complex organic compound It is a derivative of icosapentaenoic acid, a polyunsaturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide typically involves the following steps:
Starting Material: The synthesis begins with icosapentaenoic acid.
Functional Group Modification: The carboxylic acid group of icosapentaenoic acid is converted into an amide group through a reaction with an appropriate amine, such as 6-hydroxy-5-(hydroxymethyl)hexylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups into tosylates, which can then be substituted by nucleophiles.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactions can be studied to understand the mechanisms of organic transformations.
Biology
Cell Signaling: Potential role in cell signaling pathways due to its structural similarity to bioactive lipids.
Membrane Fluidity: May influence membrane fluidity and function in biological systems.
Medicine
Anti-inflammatory Properties: Potential use in developing anti-inflammatory drugs.
Lipid Metabolism: Studied for its effects on lipid metabolism and cardiovascular health.
Industry
Nutraceuticals: Potential use in nutraceutical formulations for health benefits.
Cosmetics: May be used in cosmetic formulations for its beneficial properties on skin health.
Wirkmechanismus
The mechanism of action of (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in lipid metabolism, such as lipases and desaturases.
Pathways: It can be incorporated into cell membranes, influencing membrane fluidity and signaling pathways. It may also modulate inflammatory pathways by acting on cytokines and eicosanoids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Icosapentaenoic Acid: The parent compound, which is a polyunsaturated fatty acid.
Docosahexaenoic Acid: Another polyunsaturated fatty acid with similar structural features.
Arachidonic Acid: A polyunsaturated fatty acid involved in inflammatory pathways.
Uniqueness
Hydroxyl Groups: The presence of hydroxyl groups in (5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide adds to its reactivity and potential for forming hydrogen bonds.
Amide Linkage: The amide linkage differentiates it from other fatty acids, providing unique chemical and biological properties.
Eigenschaften
Molekularformel |
C27H45NO3 |
|---|---|
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(31)28-23-20-19-21-26(24-29)25-30/h3-4,6-7,9-10,12-13,15-16,26,29-30H,2,5,8,11,14,17-25H2,1H3,(H,28,31)/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI-Schlüssel |
ZRWUADSGTPLOPV-JLNKQSITSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCC(CO)CO |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCCCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)




![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)








